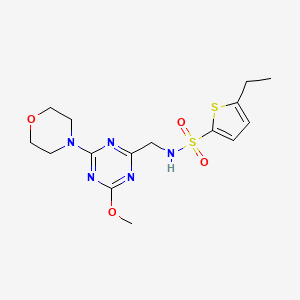

5-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a methoxy group and at the 6-position with a morpholino moiety. A thiophene-2-sulfonamide group, bearing an ethyl substituent, is attached via a methylene bridge to the triazine ring. Its design combines polar (morpholino, sulfonamide) and lipophilic (ethyl-thiophene) elements, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

5-ethyl-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4S2/c1-3-11-4-5-13(25-11)26(21,22)16-10-12-17-14(19-15(18-12)23-2)20-6-8-24-9-7-20/h4-5,16H,3,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRZHTMAYUAZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine in the presence of a base such as sodium carbonate. This reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the corresponding morpholino derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. Compounds containing the oxadiazole ring have shown promising activity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have been reported to induce apoptosis in cancer cells, with specific derivatives demonstrating IC50 values in the micromolar range against multiple types of carcinoma. A notable study found that certain 3-benzyl-substituted oxadiazoles exhibited significant antiproliferative effects against human colon adenocarcinoma and breast cancer cell lines .

2. Antimicrobial Activity

The antibacterial properties of oxadiazole derivatives have also been extensively researched. Compounds featuring the 1,2,4-oxadiazole scaffold have been synthesized and evaluated for their effectiveness against various bacterial strains. Some derivatives have shown comparable or superior activity to standard antibiotics like amoxicillin. The mechanism of action often involves inhibition of bacterial enzymes, making these compounds valuable in addressing antibiotic resistance .

3. Antiparasitic Activity

In addition to their anticancer and antimicrobial effects, oxadiazoles have been investigated for their antiparasitic activities. Certain derivatives have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and other protozoan parasites. The development of these compounds is crucial given the limited treatment options available for parasitic infections .

Case Studies

| Study | Activity | Cell Lines/Organisms | IC50 Values |

|---|---|---|---|

| Study 1 | Anticancer | Human colon adenocarcinoma (HT-29), breast cancer (MCF-7) | 0.19 - 0.78 µM |

| Study 2 | Antibacterial | Various bacterial strains | Comparable to amoxicillin |

| Study 3 | Antiparasitic | Trypanosoma cruzi | EC50 = 2.9 µM |

Mechanism of Action

The mechanism of action of 5-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Triazine-Based Sulfonylurea Herbicides ()

Compounds such as metsulfuron-methyl and thifensulfuron methyl ester share a triazine core but differ in substituents and functional groups:

- Triazine substituents: Target compound: 4-methoxy, 6-morpholino. Metsulfuron-methyl: 4-methoxy, 6-methyl. Thifensulfuron: 4-methoxy, 6-methyl .

- Linked groups :

- Target: Thiophene-2-sulfonamide.

- Sulfonylureas: Benzoate or thiophene carboxylate linked via a sulfonylurea bridge.

Key differences :

Phenoxy-Substituted Triazine Derivatives ()

Chlorophenoxy-triazine-benzoate esters (e.g., Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) share a triazine-amino-benzoate scaffold but differ in substituents:

- Triazine substituents: 4,6-diphenoxy or chlorophenoxy.

- Linked groups: Benzoate esters via amino linkages.

Key differences :

- The target’s thiophene sulfonamide and morpholino group contrast with the phenoxy/chlorophenoxy and benzoate groups in compounds. These differences suggest divergent synthetic applications—agrochemical () vs. undetermined (target) .

Morpholino-Triazine Derivatives ()

The compound (Z)-5-(1-(2-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)ethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione shares the 4-methoxy-6-morpholino-triazine motif but incorporates a hydrazonoethyl-pyrimidinetrione group.

Key differences :

- receptor binding) .

Comparative Data Table

Implications of Structural Variations

- Morpholino vs. smaller substituents: The morpholino group enhances polarity and may improve aqueous solubility compared to methyl or ethoxy groups, critical for bioavailability in drug design .

- Sulfonamide vs. sulfonylurea : The absence of a urea bridge in the target compound likely reduces ALS inhibition activity, redirecting its mechanism toward other enzymatic targets (e.g., carbonic anhydrase).

- Thiophene vs. benzene : Thiophene’s electron-rich π-system may enhance binding to aromatic residues in proteins, while the ethyl group increases lipophilicity for membrane penetration.

Biological Activity

5-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of sulfonamides and incorporates a triazine moiety, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 399.5 g/mol. The structure features a thiophene ring linked to a sulfonamide group and a morpholino-substituted triazine derivative, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N5O4S2 |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 2034517-13-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is critical in treating bacterial infections.

- Antiviral Properties : Compounds containing triazine structures have shown promise in inhibiting viral replication by targeting viral polymerases and other essential enzymes involved in the viral life cycle .

- Anticancer Effects : The presence of the thiophene ring and triazine moiety contributes to cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways .

Biological Activity Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

- Antimicrobial Efficacy : Research indicates that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, with specific attention to Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of cell wall synthesis.

- Antiviral Activity : In vitro studies have demonstrated that triazine derivatives can inhibit the replication of viruses such as HIV and HCV by targeting specific viral proteins .

- Anticancer Activity : A study highlighted that compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .

Case Studies

- Case Study on Antimicrobial Activity :

- Case Study on Antiviral Activity :

-

Case Study on Anticancer Activity :

- A series of thiazole-containing compounds were evaluated for their cytotoxic effects on human cancer cell lines. The most active compound showed an IC50 value less than 10 µM against breast cancer cells, suggesting that modifications similar to those in this compound could enhance anticancer efficacy .

Q & A

Q. What are the recommended synthetic pathways for 5-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

The synthesis of triazine-sulfonamide hybrids typically involves multi-step reactions. A general approach includes:

- Step 1: Formation of the triazine core via nucleophilic substitution, using morpholine and methoxy groups under reflux conditions in aprotic solvents like THF or DMF .

- Step 2: Introduction of the thiophene-sulfonamide moiety via coupling reactions. For example, sulfonamide linkage can be achieved using Mitsunobu conditions or SN2 displacement with NaH as a base .

- Optimization: Reaction temperature (60–100°C), solvent polarity (DMF for high reactivity), and stoichiometric ratios (1:1.2 for amine-triazine coupling) are critical. Catalysts like triethylamine improve nucleophilicity in sulfonamide bond formation .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., morpholino group at C6 of triazine, ethyl group on thiophene) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ expected for C₁₆H₂₂N₆O₄S₂) .

- HPLC: Purity >95% is standard, with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the electronic environment of the triazine ring influence the compound’s reactivity in medicinal chemistry applications?

The triazine core acts as a hydrogen-bond acceptor, with the morpholino group enhancing solubility and the methoxy group stabilizing the ring via resonance. Computational studies (DFT) reveal:

- Electron Density: Methoxy at C4 directs electrophilic attacks to C2 and C6 positions .

- Reactivity: Morpholino’s electron-donating nature increases nucleophilic substitution rates at adjacent positions, critical for derivatization .

- Experimental Validation: Substituent effects are tested via Hammett plots using derivatives with varying para-substituted aryl groups .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) often arise from assay conditions. Strategies include:

- Standardized Assays: Use NCI-60 cell lines for cytotoxicity screening, with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR): Systematic variation of substituents (e.g., replacing ethyl with propyl on thiophene) isolates pharmacophoric groups .

- Data Normalization: Adjust for solvent effects (DMSO concentration ≤1%) and cell viability via MTT assays .

Q. How can computational tools predict the compound’s stability under varying experimental conditions?

- Thermal Stability: Differential Scanning Calorimetry (DSC) profiles predict decomposition temperatures (e.g., analogs decompose at 120–140°C with energy release >400 J/g) .

- Quantum Chemical Calculations: Transition-state modeling identifies hydrolysis-prone bonds (e.g., sulfonamide linkage in acidic media) .

- Degradation Pathways: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor byproducts via LC-MS .

Methodological Challenges and Solutions

Q. Designing experiments to compare this compound with structurally similar analogs (e.g., triazine-thiazole hybrids)

-

Comparative Framework:

Parameter 5-ethyl-N-...thiophene-2-sulfonamide Triazole-Thiazole Hybrids Solubility Moderate (DMF/EtOH) Low (requires DMSO) Bioactivity Antitumor (NCI-60 IC₅₀: 2–10 µM) Antifungal (MIC: 5–20 µM) Stability Stable at RT (t₁/₂ >6 months) Hygroscopic Data sourced from parallel assays under identical conditions .

Q. Addressing low yields in multi-step syntheses

- Bottleneck Analysis: Common issues include:

- Step 1 (Triazine formation): Impurities from incomplete substitution (solution: excess morpholine, 1.5 eq., 24h reflux) .

- Step 2 (Sulfonamide coupling): Competing side reactions (solution: slow addition of sulfonyl chloride at 0°C) .

- Scale-Up: Use continuous-flow reactors for exothermic steps (e.g., triazine ring closure) to improve reproducibility .

Emerging Research Directions

Q. Integrating machine learning for reaction optimization

- Dataset Curation: Compile reaction parameters (solvent, catalyst, temperature) and yields from published triazine-sulfonamide syntheses .

- Model Training: Predict optimal conditions (e.g., Bayesian optimization for yield >80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.